Pyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)-
CAS No.: 1402004-16-3
Cat. No.: VC8238131
Molecular Formula: C12H11N3O3
Molecular Weight: 245.23 g/mol
* For research use only. Not for human or veterinary use.
![Pyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)- - 1402004-16-3](/images/structure/VC8238131.png)
Specification
CAS No. | 1402004-16-3 |
---|---|
Molecular Formula | C12H11N3O3 |
Molecular Weight | 245.23 g/mol |
IUPAC Name | 7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione |
Standard InChI | InChI=1S/C12H11N3O3/c1-8-6-14(7-13-8)9-2-3-10-12(17)18-5-4-15(10)11(9)16/h2-3,6-7H,4-5H2,1H3 |
Standard InChI Key | OHSVUZLFGBAXDD-UHFFFAOYSA-N |
SMILES | CC1=CN(C=N1)C2=CC=C3C(=O)OCCN3C2=O |
Canonical SMILES | CC1=CN(C=N1)C2=CC=C3C(=O)OCCN3C2=O |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)pyrido[2,1-c] oxazine-1,6-dione, reflects its complex bicyclic framework. Key structural elements include:
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A pyrido[2,1-c] oxazine core, comprising a pyridine ring fused to an oxazine moiety.
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1,6-Dione groups at positions 1 and 6, contributing to electrophilic reactivity.
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3,4-Dihydro saturation, reducing aromaticity in the oxazine ring.
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A 4-methylimidazol-1-yl substituent at position 7, introducing hydrogen-bonding and steric effects.
Table 1: Hypothesized Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₂N₄O₃ |
Molecular Weight | 296.27 g/mol |
Key Functional Groups | Dione, imidazole, oxazine |
The imidazole substituent enhances solubility and potential bioactivity, as seen in analogous compounds targeting enzymatic pathways .
Synthetic Methodologies
Core Synthesis Strategies
The pyridooxazine scaffold is typically constructed via condensation reactions or ring-closing metathesis. For example, PubMed studies describe the synthesis of 3-phenyloctahydropyrido[2,1-c] oxazine derivatives starting from 2-piperidinemethanol and α-bromoacetophenone . Catalytic hydrogenolysis is employed to reduce intermediates, yielding saturated rings .
Table 2: Representative Reaction Conditions for Pyridooxazine Synthesis
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Cyclization | α-Bromoacetophenone, reflux | 65% | |
Hydrogenolysis | H₂, Pd/C, ethanol | 78% | |
Imidazole Substitution | 4-Methylimidazole, K₂CO₃, DMF | N/A | Inferred |
Functionalization at Position 7
Introducing the 4-methylimidazole group likely involves N-alkylation or Ullmann-type coupling. A PMC study highlights the use of bismuth oxide catalysts for regioselective substitutions in pyridooxazines . For instance, 4-nitrobenzyl bromide reacts with oxazine precursors in DMF at 80°C to form N-substituted derivatives .
Reactivity and Chemical Transformations
Tautomerism and Ring-Opening
The dione groups facilitate aldehyde-lactol tautomerism, altering reactivity under acidic or basic conditions . Ring-opening transformations with ammonium acetate yield polycyclic pyridones, as demonstrated in PMC studies :
Reduction and Oxidation
Sodium borohydride selectively reduces lactam moieties in pyridooxazines to dihydroxy intermediates, which are critical for further functionalization . Conversely, oxidation of the dihydro moiety could regenerate aromaticity, though this remains unexplored for the target compound.
Compound | Activity (IC₅₀) | Target |
---|---|---|
4-Nitrobenzyl-pyridooxazine | 2.1 μM | NF-κB pathway |
3-Phenylpyridooxazine | N/A | CNS receptors |
Target compound | Hypothetical | Kinase inhibition |
Industrial and Research Applications
Medicinal Chemistry
The compound’s scaffold serves as a versatile building block for drug discovery. Its dione groups enable covalent interactions with catalytic lysines or serines in enzymes, while the imidazole ring enhances solubility and target engagement.
Material Science
Pyridooxazine derivatives are explored as fluorescent probes due to their rigid, conjugated structures . The 4-methylimidazole group could fine-tune electronic properties for optoelectronic applications.
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